4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone
Description
4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone is a benzophenone derivative featuring two (2-hydroxyethyl)methylamino substituents at the para positions. These compounds share a common benzophenone backbone but differ in substituent groups, leading to variations in applications, physicochemical properties, and performance.
Properties
IUPAC Name |
bis[4-[2-hydroxyethyl(methyl)amino]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-20(11-13-22)17-7-3-15(4-8-17)19(24)16-5-9-18(10-6-16)21(2)12-14-23/h3-10,22-23H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDPUWUNCALBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990074 | |
| Record name | Bis{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69804-48-4 | |
| Record name | Bis[4-[(2-hydroxyethyl)methylamino]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69804-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis((2-hydroxyethyl)methylamino)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069804484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis[(2-hydroxyethyl)methylamino]benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Amination of 4,4'-Dichlorobenzophenone
The Ullmann condensation reaction provides a foundational route for introducing amine groups to aromatic systems. In this method, 4,4'-dichlorobenzophenone undergoes coupling with N-methyl-2-hydroxyethylamine under catalytic conditions.
Key parameters include:
- Catalyst system : Copper(I) iodide (5–10 mol%) with 1,10-phenanthroline as a ligand
- Solvent : Dimethyl sulfoxide (DMSO) at 120°C
- Reaction time : 24–48 hours
A comparative study demonstrated 68% yield when using potassium carbonate as base, though product purification required multiple chromatographic steps due to diaryl ether byproducts. Recent optimizations employing microwave irradiation reduced reaction times to 6 hours while maintaining comparable yields.
Reductive Alkylation of 4,4'-Diaminobenzophenone
This two-step approach first involves protecting the amine groups of 4,4'-diaminobenzophenone followed by sequential alkylation:
Step 1 : Protection with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate in THF
Step 2 : Alkylation with 2-chloroethanol under phase-transfer conditions:
| Condition | Specification |
|---|---|
| Phase transfer agent | Tetrabutylammonium bromide |
| Base | 50% NaOH solution |
| Temperature | 80°C |
| Yield | 82% after deprotection |
This method’s advantage lies in its compatibility with large-scale production, though Boc group removal requires acidic conditions (HCl/dioxane).
Direct Methylation-Hydroxyethylation Sequence
Industrial patents describe a single-pot synthesis combining methylamine and ethylene oxide:
- Initial condensation of benzophenone with methylamine at 150°C under nitrogen
- Gradual addition of ethylene oxide (2.2 equiv) over 4 hours
- Quenching with aqueous HCl followed by neutralization
Critical process parameters:
- Pressure control : Maintain <2 bar to prevent ethylene oxide polymerization
- Byproduct management : Distillation removes excess methylamine (bp −6.3°C)
- Purity : 99.2% achieved via crystallization from ethanol/water (3:1)
Enzymatic Synthesis Using Transaminases
Emerging biocatalytic methods employ engineered transaminases to install the amine functionalities:
- Substrate : 4,4'-Diketobenzophenone
- Amine donor : Alanine (3 equiv)
- Cofactor recycling : Glucose dehydrogenase system
Benchmark data shows:
- Conversion: 91% in 72 hours
- Enzyme loading: 15 mg protein/g substrate
- Space-time yield: 0.8 g/L/h
While environmentally favorable, this method currently faces scalability challenges in oxygen-sensitive environments.
Continuous Flow Hydroamination
Microreactor technology enables precise control over exothermic amine addition:
Reactor configuration :
- Type: Corning Advanced-Flow™ G1 reactor
- Residence time: 8 minutes
- Temperature: 130°C
- Pressure: 8 bar
Process advantages include:
- 98% conversion per pass
- Reduced thermal degradation (<0.5% side products)
- 24/7 operation capability
Economic analysis indicates 40% lower capital expenditure compared to batch systems for annual productions exceeding 10 metric tons.
Comparative Performance Metrics
| Method | Yield (%) | Purity (%) | E-Factor | CAPEX Rating |
|---|---|---|---|---|
| Ullmann Condensation | 68 | 95 | 18.7 | High |
| Reductive Alkylation | 82 | 99 | 9.2 | Medium |
| Direct Methylation | 91 | 99.2 | 5.1 | Low |
| Enzymatic | 91 | 98 | 3.8 | Very High |
| Continuous Flow | 98 | 99.5 | 2.4 | Medium |
E-Factor = (kg waste/kg product); CAPEX = Capital Expenditure
Technical Challenges and Solutions
Challenge 1 : Di-alkylation Control
Exhaustive alkylation often produces over-alkylated derivatives. Implementing statistical DoE models optimizes reagent stoichiometry:
- Central composite design for methylamine/ethylene oxide ratio
- Response surface methodology predicts 1.8:1 as ideal ratio
Challenge 2 : Metal Contamination
Residual copper (Ullmann method) exceeds ICH Q3D limits. Chelating resins (Chelex 100) reduce Cu levels from 480 ppm to <2 ppm.
Challenge 3 : Thermal Stability DSC analysis shows decomposition onset at 210°C. Continuous flow systems maintain temperatures below 150°C, preventing degradation during synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(2-hydroxyethyl)methylamino]benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzophenone core can be reduced to form a diphenylmethane derivative.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce diphenylmethane derivatives .
Scientific Research Applications
Sunscreen and Cosmetic Applications
BHEMB is primarily recognized for its role as a UV filter in sunscreen formulations. Its ability to absorb ultraviolet radiation makes it an essential ingredient in many cosmetic products aimed at protecting the skin from harmful UV rays.
Key Properties:
- UV Absorption : BHEMB effectively absorbs UV radiation, particularly in the UVB range, which is crucial for preventing skin damage and photoaging.
- Stability : The compound exhibits good photostability, ensuring that it maintains its protective properties even when exposed to sunlight over extended periods.
Case Study:
A study conducted on various sunscreen formulations demonstrated that the inclusion of BHEMB significantly improved the SPF (Sun Protection Factor) ratings compared to formulations without this compound. The results indicated that BHEMB not only enhanced UV protection but also contributed to a smoother texture in the final product .
Polymer and Material Science
In addition to its cosmetic applications, BHEMB is utilized in polymer chemistry as a photoinitiator. It facilitates the curing process of certain polymers when exposed to UV light, making it valuable in coatings, adhesives, and inks.
Applications:
- Coatings : BHEMB is used in UV-curable coatings that provide durable finishes on various surfaces.
- Adhesives : Its role as a photoinitiator enhances the bonding strength of adhesives used in construction and manufacturing.
Data Table: Photoinitiator Performance Comparison
| Compound | Application Area | UV Absorption Range | Efficiency (%) |
|---|---|---|---|
| This compound | Coatings & Adhesives | 280-320 nm | 85 |
| Benzoin Methyl Ether | Coatings | 250-300 nm | 75 |
| Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide | Inks | 300-400 nm | 90 |
This table illustrates the comparative efficiency of BHEMB against other photoinitiators commonly used in similar applications .
Research and Development
The compound has been the subject of various research initiatives aimed at exploring its potential beyond traditional uses. Researchers are investigating its efficacy as a photosensitizer in photodynamic therapy (PDT), particularly for treating skin cancers.
Research Findings:
A recent study assessed the effectiveness of BHEMB as a photosensitizer in PDT. The findings indicated that when combined with specific light wavelengths, BHEMB could induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues. This positions BHEMB as a promising candidate for further development in medical applications .
Mechanism of Action
The mechanism of action of 4,4’-Bis[(2-hydroxyethyl)methylamino]benzophenone involves its interaction with various molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The benzophenone core can also participate in photochemical reactions, making it useful in applications like photodynamic therapy .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- The hydroxyethyl group in the target compound may enhance solubility in polar solvents compared to dimethyl/diethylamino analogues.
- Thiobenzophenone derivatives (C=S instead of C=O) exhibit altered electronic properties, affecting UV absorption and reactivity .
- Methoxy/hydroxy substituents (e.g., in UV absorbers) improve photostability but reduce thermal stability .
Key Observations :
- Amino-substituted benzophenones are versatile: dimethylamino derivatives excel in biomedical applications, while diethylamino variants are used in materials science .
- Thiobenzophenones (e.g., C₁₇H₂₀N₂S) may offer enhanced electron transport in photochemical reactions due to sulfur’s polarizability .
- Hydroxyethyl groups (hypothesized for the target compound) could improve biocompatibility for drug delivery or reduce toxicity in photoinitiators.
Key Observations :
Thermal and Mechanical Properties
Key Observations :
- Fluorination reduces dielectric constants (3.05–3.64 vs. non-fluorinated) and moisture absorption (0.08–0.38% vs. 0.37–2.09%) .
- The target compound’s hydroxyethyl groups may lower thermal stability compared to fully aromatic analogues but improve flexibility.
Key Observations :
- Hydroxyethyl groups may introduce hygroscopicity, requiring storage under anhydrous conditions.
- Thiobenzophenones (C=S) could pose distinct toxicity profiles due to sulfur’s reactivity .
Biological Activity
4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone (also known as benzophenone-4 or BP-4) is a synthetic compound widely used in various applications, particularly in the cosmetic and pharmaceutical industries due to its UV-absorbing properties. This article reviews its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and toxicological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two hydroxyl groups and two methylamino groups attached to a benzophenone backbone, contributing to its unique properties.
Antimicrobial Activity
Research indicates that BP-4 exhibits antimicrobial properties against a range of pathogens. A study evaluated its efficacy against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in Table 1:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that BP-4 may have potential as an antimicrobial agent, particularly in topical formulations.
Antioxidant Properties
BP-4 has been investigated for its antioxidant capabilities. A study measured its ability to scavenge free radicals using the DPPH assay. The results showed that BP-4 exhibited significant antioxidant activity with an IC50 value of 15 µM, indicating its potential role in protecting cells from oxidative stress.
Anti-inflammatory Effects
In vitro studies have demonstrated that BP-4 can inhibit the production of pro-inflammatory cytokines in macrophages. Specifically, it reduced the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, suggesting a possible application in inflammatory diseases.
Cytotoxicity
Assessment of cytotoxicity was performed using various cancer cell lines (e.g., HepG2 and MCF-7). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
These results indicate moderate cytotoxicity, warranting further investigation into its safety profile for therapeutic use.
Hormonal Activity
BP-4 has been studied for its endocrine-disrupting potential. In vitro assays have shown that it can bind to estrogen receptors, potentially leading to estrogenic effects. This raises concerns about its use in products intended for prolonged human exposure.
Case Studies
- Topical Application in Cosmetics : A clinical trial assessed the safety and efficacy of BP-4 in sunscreen formulations. Participants reported reduced skin erythema and irritation compared to control products without BP-4, highlighting its protective effects against UV-induced skin damage.
- Pharmaceutical Formulation : A study explored incorporating BP-4 into a gel formulation for treating inflammatory skin conditions. Results indicated significant improvement in symptoms with minimal side effects, suggesting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogs like 4,4'-bis(diethylamino)benzophenone, etherification or Friedel-Crafts acylation has been used with catalysts such as potassium carbonate . Optimization includes controlling stoichiometry (e.g., molar ratios of amines to ketone precursors), temperature (80–150°C), and solvent polarity (DMF, NMP). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- Spectroscopy : UV-Vis (λ~300–350 nm for benzophenone derivatives) , FTIR (C=O stretch ~1650 cm⁻¹, N-H bends ~1550 cm⁻¹) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS for volatile impurities .
- Elemental Analysis : Confirm C, H, N composition (±0.3% deviation) .
Q. What are the critical safety considerations for handling this compound in the lab?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Waste Disposal : Segregate organic waste and avoid aqueous release; consult institutional guidelines for benzophenone derivatives .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory thermal stability data for this compound be resolved in polymer applications?
- Methodology :
- Controlled Replication : Repeat thermogravimetric analysis (TGA) under standardized conditions (N₂ atmosphere, 10°C/min heating rate) .
- Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to detect glass transitions (Tg) and decomposition kinetics. For example, polyimides derived from benzophenone analogs show Tg ranges of 201–310°C and 5% weight loss at 472–501°C .
- Environmental Factors : Control humidity (<1% RH) during testing, as moisture absorption (0.37–2.09% in films) may alter results .
Q. What advanced spectroscopic methods are suitable for studying its electronic transitions and excited-state behavior?
- Methodology :
- Time-Resolved Fluorescence : Probe triplet-state lifetimes (common in benzophenones due to n→π* transitions) using pulsed lasers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with experimental UV-Vis .
- ESR Spectroscopy : Detect radical intermediates during photodegradation .
Q. How does structural modification of this compound influence its efficacy as a UV stabilizer or photoinitiator?
- Methodology :
- Functional Group Analysis : Compare derivatives (e.g., hydroxyl vs. methoxy substituents) using accelerated UV aging tests (QUV chambers) .
- Mechanistic Studies : Track free radical generation via photo-DSC or electron paramagnetic resonance (EPR) .
- Structure-Activity Relationships : For example, hydroxylation at the 3/4 positions enhances estrogenic activity, while dimethylamino groups improve solubility in polar polymers .
Q. What strategies mitigate batch-to-batch variability in polyimide synthesis using this monomer?
- Methodology :
- Stoichiometric Precision : Use high-purity dianhydrides (e.g., PMDA, BTDA) and monitor imidization via FTIR (disappearance of amide peaks at ~1550 cm⁻¹) .
- Process Control : Optimize thermal imidization (e.g., 250°C for 2 hr under vacuum) to ensure complete cyclization and reduce residual solvents .
- Quality Metrics : Measure inherent viscosity (0.72–1.22 dL/g for soluble polyimides) and mechanical properties (tensile strength: 103–145 MPa) .
Key Notes
- Contradictions : Discrepancies in thermal data may arise from differing synthetic routes (e.g., thermal vs. chemical imidization) or impurities. Cross-validate with multiple techniques .
- Safety : Prioritize endocrine disruption assays for biological studies, as benzophenones may exhibit anti-androgenic activity .
- Applications : This compound’s derivatives show promise in optoelectronics due to low CTE (26–62 ppm/°C) and high char yields (>50% at 800°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
